molecular formula C24H31N3O2S B105584 Carfenazine CAS No. 2622-30-2

Carfenazine

Cat. No. B105584
CAS RN: 2622-30-2
M. Wt: 425.6 g/mol
InChI Key: XZSMZRXAEFNJCU-UHFFFAOYSA-N
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Description

Carfenazine, also known as carfentanil, is a synthetic opioid that is significantly more potent than fentanyl, a clinically prescribed opioid. It is primarily used in veterinary medicine for large animals due to its high potency. Carfentanil has become a concern as a contaminant in illicit drugs and has been implicated in the ongoing opioid crisis due to its potential for abuse and high risk of overdose .

Synthesis Analysis

The synthesis of carfentanil and its metabolites has been a subject of research due to its relevance in understanding the drug's pharmacokinetics and potential for abuse. The primary metabolites of carfentanil have been structurally confirmed through chemical synthesis, which is crucial for the development of treatment protocols and analysis of biomedical samples from human exposures . The ease of synthesis of carfentanil contributes to its availability as an illicit additive in the clandestine manufacture of scheduled drugs .

Molecular Structure Analysis

The molecular structure of carfentanil is designed to bind selectively to the μ-opioid receptors in the brain. Studies have shown that [11C]carfentanil, a positron emission tomography (PET) ligand, has a higher affinity and binding potential for the μ1 subtype of opioid receptors compared to the μ2 subtype. This preferential binding is significant for clinical studies that employ [11C]carfentanil, as they are likely biased to measure μ1 rather than μ2 .

Chemical Reactions Analysis

Carfentanil's chemical reactions, particularly its metabolism, are important for understanding its pharmacological effects and potential for toxicity. The primary metabolites of carfentanil, generated from human liver microsomes, have been evaluated for their μ-opioid receptor (MOR) functional activity. A major metabolite showed comparable activity to the parent opioid, while three other metabolites also exhibited significant MOR functional activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of carfentanil contribute to its pharmacological profile and potency. As a potent μ-opioid receptor agonist, carfentanil's properties allow it to cross the blood-brain barrier effectively and exert its effects. The pharmacology, approved indications, dosage, and adverse effects of carfentanil have been discussed in the literature, highlighting its remarkable potency and the risks associated with its use .

Scientific Research Applications

[11C]Carfentanil and μ-Opioid Receptors

Research by Eriksson and Antoni (2015) in Molecular Imaging highlights the use of [11C]Carfentanil, a PET ligand, in studying μ-opioid receptors in the human brain. Their study indicates that [11C]Carfentanil preferentially binds to the μ1 subtype of opioid receptors compared to μ2, suggesting that clinical studies using [11C]Carfentanil are likely biased towards measuring μ1 rather than μ2 receptors. This finding is significant in understanding the selective agonist nature of carfenazine-like compounds and their interactions with specific opioid receptor subtypes (Eriksson & Antoni, 2015).

Use of TFMPP Stimulus Properties in 5-HT1B Receptor Activation

Schechter (1988) in Pharmacology Biochemistry and Behavior explored the use of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) as a model for 5-HT1B receptor activation. This study provides insight into the potential of carfenazine analogs in modulating serotonin receptors, specifically 5-HT1B. It suggests a broader application of carfenazine and related compounds in the field of neurotransmitter receptor research (Schechter, 1988).

Dexfenfluramine and Phentermine on Ingestive Behavior

A study by Roth and Rowland (1998) in Psychopharmacology explored the effects of dexfenfluramine and phentermine, alone and in combination, on ingestive behavior in rats. This research, while not directly about carfenazine, illustrates the potential of similar compounds in modulating appetite and ingestive behaviors, offering a gateway to understanding carfenazine's applications in managing conditions like obesity (Roth & Rowland, 1998).

Immunomodulation by Triazine and Carbamate Pesticides

Research by Whalen et al. (2003) in Chemico-biological interactions explored the immunomodulatory effects of triazine and carbamate pesticides on human natural killer cells. This study, while not directly related to carfenazine, provides an understanding of how similar compounds might influence immune cell functions, potentially extending to carfenazine's role in immunomodulation (Whalen et al., 2003).

Gold Particle-Based Sensor for Detecting Carprofen

Na et al. (2020) in Food and Agricultural Immunology developed a novel gold particle-based paper sensor for detecting carprofen in bovine muscle. While carprofen is different from carfenazine, this research showcases the advancements in detection methods for compounds structurally similar to carfenazine, which could be applicable in pharmaceutical quality control and residue detection (Na et al., 2020).

properties

IUPAC Name

1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28/h3-4,6-9,18,28H,2,5,10-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSMZRXAEFNJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022745
Record name Carphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

A yellow, powdered, phenothiazine antipsychotic agent used in the treatment of acute or chronic schizophrenia. The term "phenothiazines" is used to describe the largest of the five main classes of neuroleptic antipsychotic drugs. These drugs have antipsychotic and, often, antiemetic properties, although they may also cause severe side effects such as akathisia, tardive dyskinesia and extrapyramidal symptoms. Carphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
Record name Carphenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Carfenazine

CAS RN

2622-30-2
Record name Carphenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2622-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carfenazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carphenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01038
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carfenazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY16Y8Z7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

175-177
Record name Carphenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
LP Gangarosa, PE Mahan - Ear Nose Throat J, 1982 - hero.epa.gov
Pharmacologic management of TMJ-MPDS | Health & Environmental Research Online (HERO) | US EPA Jump to main content US EPA United States Environmental Protection Agency …
Number of citations: 38 hero.epa.gov
M Kuhnert-Brandstätter, G Kramer, PD Lark - Microchemical Journal, 1972 - Elsevier
Thermomicroscopic data (melting points or intervals, eutectic temperatures and, where possible, refractive indices of the melt) have been determined for 44 psychotherapeutic drugs …
Number of citations: 5 www.sciencedirect.com
D Merino, AO Gérard, A Destere, F Askenazy, MD Drici… - Biomedicines, 2022 - mdpi.com
Antipsychotic drugs (APs) aim to treat schizophrenia, bipolar mania, and behavioral symptoms. In child psychiatry, despite limited evidence regarding their efficacy and safety, APs are …
Number of citations: 1 www.mdpi.com
A Galler, E Bollow, M Meusers, B Bartus, A Näke… - Diabetes …, 2015 - Am Diabetes Assoc
OBJECTIVE The objective of this study was to explore metabolic risk factors and glycemic control in youth with type 1 diabetes treated with typical or atypical antipsychotics. RESEARCH …
Number of citations: 24 diabetesjournals.org
IKM Morton - 1999 - Springer
C6-hexamethonium bromide. C 1656-c1ometacin. C 5720-carprofen. C 34647Ba-baclofen. C 4S401-halometasone. CabaserTM-cabergoline. cabergoline [BAN INN](Cabaser™; …
Number of citations: 0 link.springer.com
V Marks, T Cantor, R Pullmann, G Nosalova… - Differential Diagnosis by …, 2002 - Springer
Acetylsalicylic Acid (acidum acetylsalicylicum, acetylsalicylic acid, acide acetylsalicylique) antipyretic, non-steroid antiinflammatory t ALP, ALT, APTT, AST, Bil, Bil unconjugated, CK, CK-…
Number of citations: 0 link.springer.com
F Islam, X Men, K Yoshida, CC Zai… - Clinical Pharmacology …, 2021 - Wiley Online Library
Pharmacogenetics (PGx) research over the past 2 decades has produced extensive evidence for the influence of genetic factors on the efficacy and tolerability of antipsychotic treatment…
Number of citations: 14 ascpt.onlinelibrary.wiley.com
W Jeffery, CF Poole - Clarke's Analytical Forensic Toxicology, 2008 - ndl.ethernet.edu.et
This chapter covers colour tests and thin layer chromatography (TLC). Although these approaches have different mechanisms in terms of the underlying scientific principles, they both …
Number of citations: 5 ndl.ethernet.edu.et
E Usdin - 1969 - books.google.com
In preparing this addenda and errata, the attempt has been made both to bring the data up to date (June 1, 1968) and to correct any errors in the original text. To accomplish this …
Number of citations: 1 books.google.com
M Kleiser - 2017 - repository.tcu.edu
The authors introduce a method for recruiting participants for studies examining immunological parameters. The following paper includes steps on how to recruit participants who meet …
Number of citations: 0 repository.tcu.edu

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